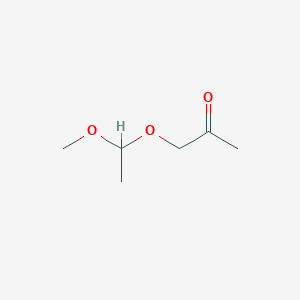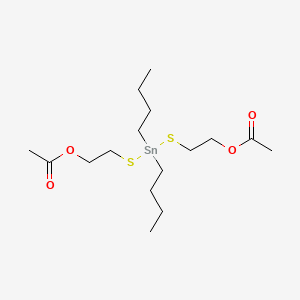
(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-(1-methylethyl)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-1-methyl-2-propan-2-yl-3,4-dihydro-1H-isoquinoline is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This particular compound is characterized by the presence of methoxy groups at positions 6 and 7, a methyl group at position 1, and a propan-2-yl group at position 2 on the isoquinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-1-methyl-2-propan-2-yl-3,4-dihydro-1H-isoquinoline can be achieved through several synthetic routes. One common method involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a well-known reaction for constructing isoquinoline derivatives. This method typically involves the condensation of an aromatic aldehyde with an amine, followed by cyclization under acidic conditions .
Another approach is the Petasis reaction, which involves the reaction of an amine, an aldehyde, and an organoboron reagent. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dimethoxy-1-methyl-2-propan-2-yl-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
6,7-Dimethoxy-1-methyl-2-propan-2-yl-3,4-dihydro-1H-isoquinoline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6,7-dimethoxy-1-methyl-2-propan-2-yl-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound is structurally similar but lacks the propan-2-yl group at position 2.
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a different substitution pattern.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: A related compound with a different core structure.
Uniqueness
6,7-Dimethoxy-1-methyl-2-propan-2-yl-3,4-dihydro-1H-isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for the synthesis of specialized derivatives and for exploring novel biological activities.
Propriétés
Numéro CAS |
65492-85-5 |
|---|---|
Formule moléculaire |
C15H23NO2 |
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
6,7-dimethoxy-1-methyl-2-propan-2-yl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C15H23NO2/c1-10(2)16-7-6-12-8-14(17-4)15(18-5)9-13(12)11(16)3/h8-11H,6-7H2,1-5H3 |
Clé InChI |
XYZMYPVDTLUISQ-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=CC(=C(C=C2CCN1C(C)C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Hydroxyisopropyl 4-oxo-4-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]isocrotonate](/img/structure/B13781018.png)



![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13781039.png)

![3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine](/img/structure/B13781048.png)
